ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE
Overview
Description
ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE: is an organic compound with the molecular formula C22H26N2O4. It is a derivative of benzoic acid and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE typically involves the esterification of 4-aminobenzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
ETHYL 4-(DIMETHYLAMINO)BENZOATE: Used as a photoinitiator in polymerization reactions.
ETHYL 4-(BUTYLAMINO)BENZOATE: Utilized in chemical synthesis and as an intermediate.
Uniqueness: ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 4-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-15(5-2)20(25)24-19-9-7-8-17(14-19)21(26)23-18-12-10-16(11-13-18)22(27)28-6-3/h7-15H,4-6H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWMFMMUZBQZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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